(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid
Beschreibung
Nomenclature and Structural Classification
(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid is a non-proteinogenic amino acid derivative with systematic IUPAC name (2S)-2-amino-6-oxo-6-(phenylmethoxy)hexanoic acid . Its molecular formula is C₁₃H₁₇NO₄ , and it has a molecular weight of 251.28 g/mol . Structurally, it features:
- A six-carbon backbone with an amino group (-NH₂) at the α-position.
- A benzyl-protected keto group (-CO-OCH₂C₆H₅) at the ε-position.
- A carboxylic acid (-COOH) terminus.
Table 1: Key Structural Identifiers
| Property | Value | |
|---|---|---|
| IUPAC Name | (2S)-2-amino-6-oxo-6-(phenylmethoxy)hexanoic acid | |
| SMILES | O=C(O)C@@HCCCC(OCC1=CC=CC=C1)=O | |
| Molecular Formula | C₁₃H₁₇NO₄ | |
| Molecular Weight | 251.28 g/mol | |
| Chiral Centers | C2 (S-configuration) |
Historical Context in Amino Acid Chemistry
The compound emerged as a synthetic intermediate during the mid-20th century, coinciding with advancements in β-lactam antibiotic research. Its structural similarity to α-aminoadipic acid—a natural metabolite in lysine catabolism—made it valuable for studying enzyme-substrate interactions in penicillin and cephalosporin biosynthesis. Early synthetic routes focused on protecting-group strategies to enable peptide coupling in complex antibiotic frameworks.
Significance in Biochemical Research
This derivative serves critical roles in:
- Peptide Synthesis : As a protected amino acid, it facilitates the incorporation of non-canonical residues into antimicrobial peptides.
- Enzyme Studies : Its benzyloxy-keto group mimics intermediates in lysine metabolism, aiding investigations into aminotransferase and dehydrogenase mechanisms.
- Chiral Pool Applications : The (S)-enantiomer is a precursor for synthesizing (R)-pipecolic acid derivatives, which modulate NMDA receptors in neurological research.
Relationship to Parent Amino Acids
The compound is structurally derived from α-aminoadipic acid (2-aminohexanedioic acid), a non-proteinogenic amino acid involved in lysine degradation. Key modifications include:
- Benzyl Esterification : Protects the ε-carboxyl group, enhancing solubility in organic solvents.
- Keto Functionalization : Introduces reactivity for nucleophilic acyl substitution in synthetic pathways.
Table 2: Structural Comparison to α-Aminoadipic Acid
Stereochemical Considerations
The (S)-configuration at C2 is critical for its biochemical utility. Enzymes such as aminoadipate semialdehyde dehydrogenase exhibit stereoselectivity, favoring the (S)-enantiomer in catalytic reactions. Racemization studies show that the (R)-enantiomer lacks activity in penicillin-binding protein assays, underscoring the importance of chiral purity.
Registration and Identification Parameters
Table 3: Regulatory and Spectral Data
The compound’s purity (>95%) is verified via reverse-phase HPLC, with retention times correlated to its hydrophobic benzyl moiety. Its enantiomeric excess is typically assessed using chiral column chromatography or optical rotation measurements.
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-oxo-6-phenylmethoxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c14-11(13(16)17)7-4-8-12(15)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLRAAASUFVOLL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454738 | |
| Record name | (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38658-15-0 | |
| Record name | (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Starting Materials and Initial Functionalization
- The synthesis often begins with commercially available or easily prepared precursors such as β-chloroacetoacetic acid ethyl ester or β-benzyloxy-acetoacetic acid ethyl ester.
- The β-benzyloxy-acetoacetic acid ethyl ester is preferred to save a synthetic step and facilitate the introduction of the benzyloxy group early in the synthesis.
Asymmetric Hydrogenation
- The β-benzyloxy-acetoacetic acid ethyl ester undergoes asymmetric hydrogenation to produce 2(S)-hydroxy-3-benzyloxy-butyric acid ethyl ester.
- This step is catalyzed by chiral catalysts, often based on ruthenium complexes, following the principles established by Y. Noyori.
- Conditions: Typically performed in ethanol at 100 °C under 4–5 atm hydrogen pressure for 6–12 hours.
- The reaction achieves high chemical purity (>98%) and optical purity (96–98% enantiomeric excess).
- The substrate-to-catalyst ratio can be as high as 2000:1, making the process efficient and scalable.
Claisen Condensation
- The hydroxy ester intermediate undergoes Claisen condensation with the enolate of tert-butyl acetate.
- The enolate is generated using lithium diisopropylamide (LDA) at -40 °C in tetrahydrofuran (THF).
- This step forms a β-keto-δ-(S)-hydroxy ester intermediate.
- The product is crystalline and can be purified by recrystallization or as a lithium bromide complex.
- Yields range from 75% to 90%, with optical purity around 97.5% ee.
Diastereoselective Reduction
- The β-keto-δ-hydroxy ester is reduced diastereoselectively to the corresponding 3(R),5(S)-dihydroxy-6-benzyloxy-hexanoic acid tert-butyl ester.
- Preferred reducing agents include sodium borohydride combined with triethylborane in methanol at low temperature.
- This step sets the correct relative stereochemistry essential for biological activity.
Protection and Deprotection Steps
- Hydroxy groups are protected as acetonides to prevent side reactions during subsequent steps.
- The benzyl protecting group on oxygen is removed under controlled conditions to yield the free hydroxy or keto group.
- Amino group protection is typically achieved using carbamate-type protecting groups such as tert-butoxycarbonyl (Boc).
- Deprotection is performed using strong acids like trifluoroacetic acid (TFA), p-toluenesulfonic acid (TsOH), or hydrochloric acid in non-nucleophilic solvents.
- These steps are optimized to maintain stereochemical integrity and minimize side products.
- Another approach involves preparing hydroxylamine derivatives as intermediates.
- This method includes forming halooximes by reacting the substrate with halide sources and hydroxylamine in the presence of acids such as acetic acid or chloroacetic acid.
- The halooxime intermediates can be cyclized and further transformed to yield the target compound.
- Solvents like dimethyl sulfoxide (DMSO) are used as co-solvents to improve yield and impurity profiles.
- Reaction temperatures range from -50 °C to 50 °C, typically around 0–40 °C for 1–24 hours.
- This route offers operational advantages for industrial scale-up due to cost-effectiveness and high yields.
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Optical Purity (ee %) | Notes |
|---|---|---|---|---|---|
| 1 | Starting material prep | β-benzyloxy-acetoacetic acid ethyl ester | - | - | Commercially available or synthesized |
| 2 | Asymmetric hydrogenation | Ru catalyst, EtOH, 100 °C, 4–5 atm H2, 6–12 h | 90–97 | 96–98 | High substrate/catalyst ratio (up to 2000:1) |
| 3 | Claisen condensation | LDA, tert-butyl acetate, THF, -40 °C to RT | 75–90 | ~97.5 | Crystalline intermediate, scalable |
| 4 | Diastereoselective reduction | NaBH4/triethylborane, MeOH, low temp | High | - | Sets stereochemistry |
| 5 | Protection/deprotection | Boc protection, acid deprotection (TFA, TsOH) | - | - | Maintains stereochemical integrity |
| 6 | Halooxime intermediate (alt. route) | Halide source, hydroxylamine, acid, DMSO co-solvent | High | - | Industrially advantageous |
- The described synthetic routes have been validated on multi-kilogram scales, demonstrating their suitability for industrial production.
- The asymmetric hydrogenation step is particularly notable for its high efficiency and enantioselectivity, critical for producing biologically active compounds.
- The use of protecting groups orthogonal to each other allows selective deprotection, facilitating complex molecule assembly.
- The alternative halooxime-based method provides a cost-effective and operationally simple route, improving impurity profiles and yields.
- These methods collectively enable the production of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid with high purity and stereochemical control, essential for its application in pharmaceutical synthesis and biochemical research.
The preparation of this compound involves sophisticated synthetic strategies combining asymmetric catalysis, selective protection/deprotection, and stereoselective reductions. The methods are well-established, scalable, and yield high-purity products suitable for advanced research and industrial applications. The choice between classical multi-step synthesis and hydroxylamine derivative routes depends on specific operational needs, cost considerations, and desired scale.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Building Block for Pharmaceuticals
(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow for the development of biologically active molecules, particularly in the design of enzyme inhibitors and receptor ligands. The benzyloxy group enhances hydrophobic interactions, which can improve binding affinity to biological targets.
Case Study: Enzyme Inhibitors
Research has demonstrated that derivatives of this compound can inhibit specific enzymes linked to disease pathways. For instance, compounds derived from this compound have been investigated for their potential as inhibitors of histone deacetylases, which are implicated in cancer progression .
Organic Synthesis
Intermediate in Complex Molecule Synthesis
In organic chemistry, this compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic pathways .
Comparison with Similar Compounds
The compound's unique structure sets it apart from other amino acids and derivatives:
| Compound Name | Key Features | Applications |
|---|---|---|
| (S)-2-Amino-6-hydroxyhexanoic acid | Lacks benzyloxy group | Less hydrophobic |
| (S)-2-Amino-6-oxohexanoic acid | No benzyloxy group | Different reactivity |
| (S)-2-Amino-6-(methoxy)-6-oxohexanoic acid | Contains methoxy instead of benzyloxy | Altered electronic properties |
Biological Studies
Enzyme-Substrate Interaction Studies
The compound plays a significant role in biological research, particularly in studying enzyme-substrate interactions. Its structural characteristics allow researchers to investigate how modifications affect enzyme activity and specificity .
Application in Membrane Protein Studies
Recent studies have highlighted the utility of noncanonical amino acids like this compound in probing integral membrane proteins. This compound can be incorporated into peptides to study protein folding and dynamics within membrane environments .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its ability to enhance properties such as solubility and stability makes it valuable for formulating various chemical products .
Synthetic Methodologies
The compound's synthesis often involves protecting group strategies and can be optimized for large-scale production using continuous flow reactors, ensuring high yield and purity. This efficiency is crucial for industrial applications where cost-effectiveness is paramount .
Wirkmechanismus
The mechanism of action of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the benzyloxy and keto groups can participate in hydrophobic and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Key Analogues
Key Research Findings
Thermal oxidation: Benzyloxy-protected adipic acid esters (e.g., 6-((2-ethylhexyl)oxy)-6-oxohexanoic acid) generate acidic byproducts under high heat, suggesting similar instability for the target compound in oxidative environments .
Chiral specificity : The (S)-configuration is critical for compatibility with biological systems, as seen in PrK’s use in Pseudomonas studies .
Synthetic versatility : The benzyloxy group enables selective deprotection for downstream modifications, a feature exploited in peptide coupling reactions .
Biologische Aktivität
(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid, also known by its CAS number 38658-15-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data tables and research findings.
- Molecular Formula : C₁₃H₁₇NO₄
- Molecular Weight : 251.28 g/mol
- CAS Number : 38658-15-0
The compound features an amino group and a benzyloxy group attached to a hexanoic acid backbone, which contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Emerging evidence points towards its potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications.
Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound demonstrated significant activity against several Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound was assessed using various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, particularly in leukemia and breast cancer cells. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| RPMI-8226 (Leukemia) | 15.5 |
| MCF-7 (Breast Cancer) | 20.3 |
| A549 (Lung Cancer) | 25.0 |
These results suggest that this compound may act as a promising candidate for further development in cancer therapy.
Enzyme Inhibition Studies
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its enzyme inhibition capabilities. Notably, it has shown potential in inhibiting tyrosinase activity, which is critical in melanin production and has implications in skin disorders.
Tyrosinase Inhibition Data
The following table presents the IC50 values for tyrosinase inhibition by this compound compared to standard inhibitors:
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Kojic Acid | 15.0 |
| Arbutin | 10.0 |
The compound's effective inhibition of tyrosinase suggests its potential use in cosmetic formulations aimed at skin lightening or treating hyperpigmentation.
Analyse Chemischer Reaktionen
Oxidation Reactions
The benzyloxy and keto groups undergo selective oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Benzyloxy oxidation | Pyridinium chlorochromate (PCC) in CH₂Cl₂ | Benzaldehyde derivatives | |
| Keto group oxidation | KMnO₄ or CrO₃ in acidic conditions | Carboxylic acid derivatives |
Key Findings :
-
PCC selectively oxidizes the benzyloxy group without affecting the amino or keto groups.
-
Strong oxidizers like KMnO₄ convert the keto group to a carboxylic acid, altering hydrophilicity.
Reduction Reactions
The keto group is reduced to a hydroxyl group, while the amino group remains intact:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Keto reduction | NaBH₄ in MeOH | (S)-2-Amino-6-hydroxyhexanoic acid | |
| Catalytic hydrogenation | H₂/Pd-C in EtOAc | Deprotected amino acid derivatives |
Mechanistic Insight :
-
NaBH₄ selectively reduces the keto group to a secondary alcohol, preserving chirality.
-
Hydrogenation removes the benzyl group, yielding free amino acids for peptide synthesis.
Substitution Reactions
The amino group participates in nucleophilic substitutions:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Alkylation | R-X (alkyl halides) with base | N-Alkylated derivatives | |
| Acylation | R-COCl (acyl chlorides) with base | N-Acylated derivatives |
Applications :
-
Alkylation introduces hydrophobic side chains for drug design.
-
Acylation is critical in peptide bond formation using carbodiimides (e.g., DCC).
Hydrolysis Reactions
Controlled hydrolysis modifies the benzyloxy or ester groups:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl/H₂O at 80°C | (S)-2-Amino-6-oxohexanoic acid | |
| Basic hydrolysis | NaOH/EtOH | Deprotected carboxylate salts |
Stereochemical Outcomes :
Peptide Coupling and Deprotection
The compound serves as a building block in peptide synthesis:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Carbodiimide coupling | DCC or EDC with NHS | Peptide intermediates | |
| Benzyl group removal | HBr/AcOH or TFA | Free amino acids |
Industrial Relevance :
-
A patented four-step synthesis achieves 93% yield using L-2-aminoadipic acid and Cbz protection.
Environmental and Stability Considerations
Reaction efficacy depends on:
-
Temperature : Elevated temperatures accelerate hydrolysis but risk racemization.
-
Light : UV exposure degrades the benzyloxy group, requiring dark storage .
-
pH : Acidic conditions stabilize the amino group but hydrolyze esters.
Comparative Reactivity with Analogues
| Compound | Reactivity Difference | Reference |
|---|---|---|
| (S)-2-Amino-6-hydroxyhexanoic acid | Lacks benzyloxy group; less hydrophobic | |
| (S)-2-Amino-6-methoxy-6-oxohexanoic acid | Methoxy group alters electronic effects |
Q & A
Q. What are the standard synthetic routes for (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid, and how are yields optimized?
The compound is typically synthesized via carbodiimide-mediated coupling. For example, 6-(benzyloxy)-6-oxohexanoic acid is activated using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in dry dichloromethane (DCM) or DMF. The activated intermediate is then coupled with β-cyclodextrin-ethylenediamine (β-CD-EDA), followed by precipitation and purification via silica gel chromatography using DCM as an eluent, achieving yields up to 82% . Optimization involves stoichiometric control of reactants (e.g., 1:1 molar ratio of acid to amine) and inert reaction conditions to minimize side reactions.
Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies resolved?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and enantiomeric purity.
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% as per ).
- Mass Spectrometry (MS) : Provides molecular weight confirmation (C₁₃H₁₇NO₄, MW 263.28). Discrepancies between methods (e.g., GC vs. LC detection limits for oxidation byproducts) are resolved by cross-validation. For instance, cyclic byproducts may require GC×GC due to poor ionization in LC-MS .
Q. What are the recommended storage conditions to ensure compound stability?
Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the benzyloxy group or oxidation of the ketone moiety. Lyophilized forms are stable for >12 months if kept anhydrous .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome during synthesis?
The (S)-configuration is preserved using enantiomerically pure starting materials (e.g., (S)-tert-butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride) and chiral catalysts. Racemization is minimized by avoiding high temperatures (>40°C) and strongly acidic/basic conditions during coupling .
Q. What mechanistic insights explain contradictory data in oxidation studies of related 6-oxohexanoic acid derivatives?
In adipic acid synthesis, 6-oxohexanoic acid undergoes oxidation via two pathways:
- Primary pathway : Direct oxidation to adipic acid (77% selectivity with Mn/Co catalysts in acetic acid under O₂) .
- Branch pathway : Degradation to glutaric acid via 5-oxopentanoic acid, which occurs under suboptimal O₂ pressure or catalyst imbalance . Contradictory product ratios are resolved by adjusting catalyst loading (e.g., 0.5–1.0 mol% Co(OAc)₂) and O₂ partial pressure (>10 vol% to avoid side reactions) .
Q. How can researchers address low reproducibility in coupling reactions involving this compound?
Reproducibility issues arise from:
- Incomplete activation : Ensure PyBOP/DIEA is freshly prepared and added in a 1.2:1 molar excess relative to the carboxylic acid .
- Moisture sensitivity : Use rigorously dried solvents (e.g., molecular sieves in DMF) and Schlenk-line techniques.
- Purification artifacts : Replace silica gel with reversed-phase HPLC for polar byproduct removal .
Q. What strategies differentiate between isobaric impurities and degradation products in LC-MS analysis?
- Tandem MS (MS/MS) : Fragment ions distinguish structural isomers (e.g., 6-oxo vs. 5-oxohexanoic acid derivatives) .
- Isotopic labeling : Use ¹³C-labeled analogs to trace degradation pathways.
- Ion mobility spectrometry (IMS) : Separates co-eluting isobars based on collision cross-section differences .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
